5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 5-bromo-2-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. there is a growing interest in metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Material Science: The compound can be used in the development of new materials with unique properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid
- 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Uniqueness
5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H5BrFNO3 |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-7(12)6(3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
YEQYNCMDEMKRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NO2)C(=O)O)F |
Origin of Product |
United States |
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